
N-(4-fluorophenyl)-3-nitrobenzamide
Overview
Description
N-(4-fluorophenyl)-3-nitrobenzamide is an organic compound that features a benzamide core substituted with a 4-fluorophenyl group and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-nitrobenzamide typically involves the following steps:
Nitration: The nitration of 4-fluoroaniline to produce 4-fluoro-3-nitroaniline.
Acylation: The acylation of 4-fluoro-3-nitroaniline with benzoyl chloride to yield this compound.
The reaction conditions for these steps generally include the use of concentrated sulfuric acid for nitration and anhydrous conditions for the acylation step to prevent hydrolysis.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Reduction: The major product is N-(4-fluorophenyl)-3-aminobenzamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Scientific Research Applications
Synthesis Overview
- Starting Materials : 4-Fluoroaniline, 3-Nitrobenzoyl chloride.
- Reaction Conditions : Typically conducted in dichloromethane with the addition of a base such as triethylamine to facilitate the reaction.
- Yield : Generally high yields (around 85-90%) can be achieved under optimal conditions.
Anticancer Properties
N-(4-fluorophenyl)-3-nitrobenzamide has been investigated for its potential as an anticancer agent. It is structurally related to other compounds that inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP has been shown to enhance the effectiveness of certain chemotherapeutic agents by preventing cancer cells from repairing their DNA.
- Mechanism of Action : By inhibiting PARP, this compound may induce synthetic lethality in cancer cells, particularly those with BRCA mutations.
- Case Studies : Clinical trials have indicated that compounds with similar structures exhibit promising results in treating breast cancer and other malignancies .
Antimicrobial Activity
Recent studies have also highlighted the antimicrobial properties of nitrobenzamide derivatives, including this compound. These compounds have shown efficacy against various bacterial strains, making them potential candidates for developing new antibiotics.
- Research Findings : Laboratory tests have demonstrated that this compound exhibits significant inhibitory effects against gram-positive and gram-negative bacteria .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. SAR studies have indicated that modifications to the nitro group and the aromatic rings can significantly impact both potency and selectivity against target enzymes or receptors.
Modification | Impact on Activity |
---|---|
Addition of halogens | Increased potency against cancer cells |
Alteration of substituents | Changes in selectivity for bacterial strains |
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-3-nitrobenzamide
- N-(4-bromophenyl)-3-nitrobenzamide
- N-(4-methylphenyl)-3-nitrobenzamide
Uniqueness
N-(4-fluorophenyl)-3-nitrobenzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances metabolic stability compared to its chloro, bromo, and methyl analogs. This makes it a valuable compound in drug design and materials science.
Biological Activity
N-(4-fluorophenyl)-3-nitrobenzamide is an aromatic amide that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of a nitro group and a fluorinated phenyl moiety, which contribute to its diverse biological interactions.
Chemical Structure and Properties
- Chemical Formula : C13H9FN2O3
- Molecular Weight : Approximately 250.22 g/mol
- Functional Groups : Nitro group (-NO2), Fluorophenyl group (-C6H4F)
The structural features of this compound allow it to engage in various biochemical interactions, enhancing its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluorophenyl moiety enhances binding affinity through hydrophobic interactions. These interactions modulate the activity of target proteins, leading to various biological effects, including:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory and cancer pathways.
- Antimicrobial Activity : The presence of the nitro group can interfere with microbial metabolism, suggesting potential antimicrobial properties.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Compounds with similar structures have shown efficacy against various pathogens, suggesting that this compound may also possess similar effects. The nitro group is believed to play a crucial role in this activity by disrupting microbial cellular processes.
Research Findings and Case Studies
Applications in Medicinal Chemistry
This compound serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects. Its unique structure allows for modifications that can enhance its biological activity. Additionally, it has applications in materials science for developing advanced materials with specific electronic or optical properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(4-fluorophenyl)-3-nitrobenzamide with high purity?
Methodological Answer: The compound is typically synthesized via amide coupling between 3-nitrobenzoyl chloride and 4-fluoroaniline. Key steps include:
- Activation of the carboxyl group : Use coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to enhance reaction efficiency at low temperatures (-50°C) .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures purity (>95%).
- Yield optimization : Maintain anhydrous conditions and stoichiometric control (1:1 molar ratio of reactants). Similar protocols for N-(3-chlorophenethyl)-4-nitrobenzamide achieved 85% yield after optimization .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?
Methodological Answer:
- 1H/13C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and nitro/amide functional groups. For example, the 3-nitro group deshields adjacent protons, causing distinct splitting patterns .
- Mass spectrometry : Confirm molecular ion peaks (m/z ≈ 289 for [M+H]+) and fragmentation patterns (e.g., loss of NO2 or fluorophenyl groups) .
- UV-Vis : Monitor π→π* transitions in the nitrobenzene moiety (λmax ≈ 260–280 nm) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides atomic-level resolution. For this compound:
- Crystal system : Triclinic P1 space group with a = 7.8510 Å, b = 8.2720 Å, c = 13.835 Å, and angles α = 74.75°, β = 85.67°, γ = 70.76° .
- Software refinement : Use SHELXL for structure solution and refinement. Key parameters include R1 (<5%) and wR2 (<15%) to validate accuracy .
- Hydrogen bonding : The amide NH forms intermolecular bonds with nitro oxygen (O···H distance ≈ 2.1 Å), stabilizing the crystal lattice .
Q. How do substituent effects (e.g., fluorine, nitro groups) influence the compound’s physicochemical and biological properties?
Methodological Answer:
- Lipophilicity : The 4-fluorophenyl group increases logP by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
- Electron-withdrawing effects : The nitro group reduces electron density on the benzamide ring, altering reactivity in nucleophilic substitution or reduction reactions .
- Metabolic stability : Fluorine substitution at the para position reduces oxidative metabolism, as seen in analogs like N-(4-fluorophenyl)-fluoroacetanilide .
Q. What strategies resolve contradictions in experimental data (e.g., NMR vs. computational predictions)?
Methodological Answer:
- Density Functional Theory (DFT) : Compare calculated (e.g., B3LYP/6-311+G(d,p)) and experimental NMR chemical shifts. Deviations >0.3 ppm suggest conformational flexibility or solvent effects .
- Dynamic NMR : Probe temperature-dependent spectra to identify rotameric equilibria in the amide bond .
- Cross-validation : Use complementary techniques (e.g., IR for carbonyl stretching ~1680 cm⁻¹) to confirm functional group assignments .
Q. How can this compound serve as a precursor for radiopharmaceuticals or fluorescent probes?
Methodological Answer:
- Fluorine-18 labeling : Replace the nitro group with 18F via nucleophilic aromatic substitution (e.g., using K18F/K222 complex) for PET imaging .
- Fluorescent derivatives : Introduce dansyl or coumarin moieties at the amide nitrogen; monitor Stokes shifts and quantum yields for bioimaging applications .
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O3/c14-10-4-6-11(7-5-10)15-13(17)9-2-1-3-12(8-9)16(18)19/h1-8H,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRHMRVPFAHCJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354165 | |
Record name | N-(4-fluorophenyl)-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33489-69-9 | |
Record name | N-(4-fluorophenyl)-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-FLUORO-3-NITROBENZANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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